Molinazone

Description

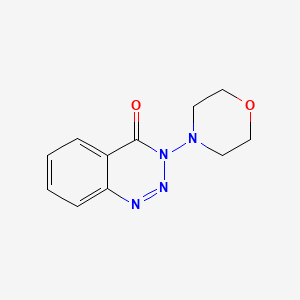

Structure

2D Structure

3D Structure

Properties

CAS No. |

5581-46-4 |

|---|---|

Molecular Formula |

C11H12N4O2 |

Molecular Weight |

232.24 g/mol |

IUPAC Name |

3-morpholin-4-yl-1,2,3-benzotriazin-4-one |

InChI |

InChI=1S/C11H12N4O2/c16-11-9-3-1-2-4-10(9)12-13-15(11)14-5-7-17-8-6-14/h1-4H,5-8H2 |

InChI Key |

MSBSMNOJAAJSGG-UHFFFAOYSA-N |

SMILES |

C1COCCN1N2C(=O)C3=CC=CC=C3N=N2 |

Canonical SMILES |

C1COCCN1N2C(=O)C3=CC=CC=C3N=N2 |

Appearance |

Solid powder |

Other CAS No. |

5581-46-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Molinazone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Molinazone

Established Synthetic Pathways for Molinazone Core Structures

The benzotriazine core of this compound is a key structural element. The synthesis of such heterocyclic systems often involves cyclization reactions of appropriately substituted aromatic precursors. One mentioned precursor for this compound synthesis is Isatoic anhydride (B1165640) wikipedia.org. Isatoic anhydride is known to react with amines and other nucleophiles, leading to the formation of various heterocyclic compounds, including quinazolinones and benzotriazines.

A plausible synthetic route to the benzotriazine core could involve the reaction of a suitably substituted anthranilic acid derivative (from which Isatoic anhydride is derived) or Isatoic anhydride itself with a nitrogen source and subsequent cyclization and diazotization steps to form the triazine ring fused to the benzene (B151609) ring. Another approach might involve the construction of the benzotriazine system through the reaction of an o-aminoazo compound with a carbonyl derivative or a cyclization reaction involving a 1,2-phenylenediamine derivative. However, specific established pathways solely focused on the this compound core structure with detailed experimental procedures were not extensively found in the public search results.

Key Reaction Steps and Intermediate Compounds

Based on the potential synthetic strategies for benzotriazines, key reaction steps could include diazotization of an amino group, cyclization reactions to form the heterocyclic rings, and functional group transformations. For a route involving Isatoic anhydride, a reaction with a nitrogen-containing compound followed by ring closure could be a crucial step. Intermediate compounds would depend on the specific pathway employed but could include diazonium salts, cyclic intermediates formed during cyclization, and functionalized aromatic precursors. Without specific detailed synthetic schemes for this compound from the search results, a definitive list of key intermediates cannot be provided here.

Optimization of Reaction Conditions for Chemical Yield and Selectivity

Optimization of chemical reactions is a fundamental aspect of organic synthesis aimed at maximizing the chemical yield, improving reaction selectivity (e.g., regioselectivity and chemoselectivity), minimizing by-product formation, and enhancing efficiency nih.govnih.gov. For the synthesis of the this compound core, optimization efforts would typically involve systematically varying parameters such as temperature, reaction time, solvent, concentration of reactants, choice of catalyst or reagent, and the order of addition of reagents. Design of Experiments (DoE) is a widely used statistical approach for reaction optimization in pharmaceutical and fine chemical settings nih.gov. Achieving high yield and selectivity in the formation of the benzotriazine core and the introduction of the morpholino group would be critical for an efficient synthesis of this compound.

Strategies for Derivatization and Analog Synthesis

Derivatization and the synthesis of analogs are common strategies in medicinal chemistry to explore the structure-activity relationship of a compound and to potentially improve its properties justia.com. For this compound, derivatization could involve modifications to the benzotriazine core or the morpholino moiety.

Systematic Modulation of Substituent Effects on the Benzotriazine Core

Systematic modulation of substituent effects on the benzotriazine core of this compound would involve introducing different functional groups at various positions of the benzene ring. The nature and position of substituents can significantly influence the electronic and steric properties of the molecule, which in turn can affect its reactivity, physical properties, and interactions with biological targets. This could involve electrophilic aromatic substitution reactions, palladium-catalyzed coupling reactions, or other functionalization methods applied to suitably substituted benzotriazine precursors. By varying substituents (e.g., halogens, alkyl groups, nitro groups, amino groups), researchers can investigate their impact on the compound's characteristics.

Chemical Space Exploration of the Morpholino Moiety and its Bioisosteric Variants

The morpholino moiety is another key part of the this compound structure. Exploring the chemical space around this group would involve synthesizing analogs where the morpholine (B109124) ring is modified or replaced by bioisosteric equivalents. Bioisosterism involves the replacement of one functional group with another that confers similar biological properties mpdkrc.edu.intheswissbay.chvdoc.pub. This could include replacing the morpholine ring with other saturated or unsaturated heterocyclic rings containing nitrogen and/or oxygen, or with acyclic amine functionalities. Such modifications can impact properties like lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing the compound's absorption, distribution, metabolism, excretion, and potential biological activity.

Advanced Synthetic Approaches (e.g., Chemo-enzymatic, Flow Chemistry)

Advanced synthetic approaches such as chemo-enzymatic synthesis and flow chemistry offer potential advantages for the synthesis of pharmaceutical compounds, including improved efficiency, selectivity, and sustainability. Chemo-enzymatic synthesis combines chemical reactions with enzymatic transformations, leveraging the high specificity and efficiency of enzymes atdbio.com. Flow chemistry involves conducting chemical reactions in continuous flow reactors rather than in batch, which can offer better control over reaction parameters, improved heat transfer, and the potential for automation and scalability. While these advanced techniques are increasingly applied in organic synthesis, specific details or reported applications of chemo-enzymatic or flow chemistry for the synthesis or modification of this compound were not found in the conducted public search.

In Vitro Investigation of Molinazone S Biological Activities

Cellular Mechanism of Action Studies of Molinazone and Analogs

In vitro studies are crucial for dissecting the cellular mechanisms through which this compound and its structural analogs exert their effects. These investigations often involve examining interactions with specific cellular components and pathways.

Enzyme Inhibition and Activation Profiling

Enzyme assays are a fundamental tool in characterizing the biological activity of a compound like this compound. These in vitro studies can determine if this compound or its analogs inhibit or activate specific enzymes, providing insights into potential biochemical pathways that could be affected. While the search results mention this compound in the context of drug synthesis and lists of compounds, specific data detailing this compound's enzyme inhibition or activation profile were not prominently found within the provided snippets theswissbay.chmpdkrc.edu.inresearch-solution.com. General methods for studying enzyme interactions with compounds in vitro involve analyzing catalytic activities and determining parameters such as IC50 values for inhibitors or activation constants for activators nih.gov.

Receptor Binding and Ligand-Target Interaction Assays

Receptor binding assays are designed to evaluate the affinity and specificity of a compound for a particular receptor. In vitro binding assays are widely used to study interactions between ligands and their target receptors, helping to identify lead compounds and understand binding characteristics nih.govresearchgate.netchelatec.comoncodesign-services.com. These assays can include saturation binding studies to determine receptor density and ligand equilibrium dissociation constants (Kd), as well as competitive binding experiments to assess the affinity of a compound by measuring its ability to displace a known radioligand (IC50 values) nih.govresearchgate.netoncodesign-services.com. The search results indicate that this compound has been included in lists of compounds potentially used in in vitro binding assays, which can involve studying the binding of a conjugate to a cell surface receptor googleapis.comgoogle.com.pg. Techniques like Cellular Thermal Shift Assay (CETSA) and Isothermal Dose-Response Fingerprint Assay (ITDRF CETSA) are also employed to investigate target engagement by measuring ligand-triggered thermal stabilization of cellular target proteins nih.gov.

Investigation of Intracellular Signaling Pathway Modulation

Intracellular signaling pathways are complex networks that regulate various cellular processes. In vitro studies can investigate how this compound modulates these pathways. This can involve examining the activation or inhibition of kinases, phosphatases, and other signaling molecules, as well as changes in the levels of second messengers like cAMP mdpi.comresearchgate.net. The modulation of intracellular signaling can occur through interactions with cell surface receptors or via intracellular targets nih.gov. While general information on studying intracellular signaling pathways and their modulation by compounds exists mdpi.comresearchgate.netnih.govmdpi.comijmcmed.org, specific details regarding this compound's effects on particular intracellular signaling pathways were not detailed in the provided search results.

Molecular Interactions and Target Identification

Identifying the specific molecules that a compound interacts with is fundamental to understanding its mechanism of action. In vitro approaches, particularly proteomics, are valuable for this purpose.

Exploration of Nucleic Acid Interactions and RNA Binding (if applicable)

Investigating the interaction of a compound with nucleic acids (DNA and RNA) is important if there is a potential for it to exert effects through genetic or transcriptomic mechanisms. In vitro techniques such as Electrophoretic Mobility Shift Assays (EMSA) and pull-down assays can be used to determine if a compound binds to DNA or RNA fortislife.comthermofisher.com. EMSA detects interactions by observing shifts in the migration speed of nucleic acids in a gel when bound to a protein or other molecule fortislife.comthermofisher.com. Pull-down assays use an affinity tag on either the nucleic acid or the potential binding partner to isolate complexes fortislife.com. The search results mention this compound in the context of lists of compounds, and general methods for studying nucleic acid interactions are described googleapis.comfortislife.comthermofisher.comnih.govnih.gov, but specific data on this compound's interaction with nucleic acids or RNA binding were not found in the provided snippets.

Phenotypic Screening in Advanced Cellular Systems

Phenotypic screening is a strategy used in drug discovery to identify compounds that cause a desired change in cell phenotype nih.govnih.govbiorxiv.orgbiorxiv.org. This approach can be effective in uncovering small molecules that modulate the function of proteins involved in various cellular processes nih.gov.

Effects on Specific Cellular Processes (e.g., proliferation, differentiation, migration)

Cellular processes such as proliferation, differentiation, and migration are fundamental to biological function and are often dysregulated in disease states numberanalytics.comnih.govnumberanalytics.combiorxiv.orgresearchgate.net. Changes in cellular dynamics, such as those influenced by focal adhesions, can impact proliferation, differentiation, and migration numberanalytics.com. MicroRNAs are also known to play key roles in regulating these processes nih.gov. While the specific effects of this compound on these processes are not detailed in the provided results, phenotypic screening assays are designed to assess how compounds influence such cellular behaviors nih.gov.

Comparative In Vitro Biological Profiling with Structurally Related Benzotriazine Compounds

This compound belongs to the class of benzotriazine compounds ontosight.ai. Research into this compound and related compounds is ongoing, exploring their synthesis, chemical properties, and biological effects ontosight.ai. Studies on benzotriazine derivatives have provided insights into their potential therapeutic purposes ontosight.ai. Comparative in vitro biological profiling of this compound with structurally related benzotriazine compounds would involve assessing their effects on the same biological targets or cellular processes under similar experimental conditions. This comparative approach can help to understand the structure-activity relationships within the benzotriazine class and identify how the specific morpholino substitution in this compound influences its biological profile compared to other benzotriazine derivatives. While the provided search results mention that similar compounds have shown various pharmacological activities ontosight.ai, specific comparative data for this compound against other benzotriazines in in vitro assays is not detailed.

Subject: Information Regarding Preclinical Research of this compound in Animal Models

Based on the available information from the conducted searches, specific detailed data concerning the preclinical research of the chemical compound this compound in animal models, structured according to the provided outline, could not be retrieved. While general information regarding the methodologies and importance of in vivo mechanistic studies, the use of various animal models (including murine and zebrafish), pharmacodynamic evaluation, identification of biomarkers, quantitative measurement of target engagement, and the exploration of pathway modulation in preclinical research is available, these findings are not specifically linked to studies involving this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on this compound's preclinical research in animal models as outlined, including data tables and detailed research findings for this specific compound, based on the current search results.

Preclinical Research in Animal Models for Molinazone

Preclinical Study Design and Methodological Considerations for Robustness

Ethical Considerations and Animal Welfare in Research

Ethical considerations and the welfare of animals are fundamental pillars of preclinical research. International guidelines and regulations emphasize the responsible use of animals, primarily guided by the principles of the 3Rs: Replacement, Reduction, and Refinement erbc-group.comnih.goveuropa.eu.

Replacement: This principle encourages the use of non-animal methods whenever scientifically possible erbc-group.comeuropa.eu. Researchers should explore in vitro models, computational methods, or other alternatives before resorting to animal studies.

Reduction: If animal use is necessary, the number of animals used should be minimized to the fewest required to obtain scientifically valid results erbc-group.comeuropa.eu. This involves optimizing study design, using appropriate statistical methods for sample size calculation, and potentially sharing data to avoid unnecessary duplication of studies frontiersin.orgpreclinicaltrials.eu.

Refinement: This principle focuses on minimizing potential pain, suffering, distress, or lasting harm to the animals used in research erbc-group.comeuropa.eu. Refinement includes improving housing conditions, using appropriate anesthesia and analgesia, and implementing humane endpoints erbc-group.com.

Beyond the 3Rs, some frameworks incorporate additional principles such as Responsibility and Rehoming erbc-group.com. Ethical oversight bodies, such as Ethics Committees on Animal Experiments, play a crucial role in reviewing study protocols to ensure compliance with ethical guidelines and maintaining a focus on animal welfare throughout the research process erbc-group.com. These committees typically include veterinarians, scientists, non-scientists, and external experts erbc-group.com. The ethical justification for using animals in research often involves a harm-benefit analysis, weighing the potential benefits to science or human/animal health against the harm caused to the animals mdpi.com.

Experimental Design for Reproducibility and Validity

A well-designed preclinical study is essential for obtaining reproducible and valid results nih.gov. Reproducibility refers to the ability of an experiment to be replicated by the same or different researchers labroots.com. Poor methodology is a significant contributor to reproducibility and translation failures in animal experiments frontiersin.org.

Key aspects of experimental design for reproducibility and validity include:

Clear Objectives and Protocol: Studies should be conducted according to a written protocol that clearly states the objectives and all methods fda.gov. This allows for transparency and the potential for others to reconstruct the study fda.gov. Pre-registration of study protocols is recommended to increase transparency and reduce reporting bias frontiersin.orgpreclinicaltrials.eu.

Sample Size Calculation: An a priori power calculation should be carried out to determine the appropriate sample size needed to detect a statistically significant effect, thereby reducing the risk of underpowered studies frontiersin.org.

Randomization: Randomly allocating animals to different experimental groups helps to minimize selection bias and ensure that groups are comparable at the start of the study nih.govthelogicofscience.com.

Blinding: Blinding researchers and personnel to the group assignments (e.g., treatment or control) during data collection and analysis helps to prevent observer bias nih.govthelogicofscience.com.

Control Groups: Appropriate control groups are essential for determining the true effect of the intervention nih.govfda.gov.

Consideration of Variability: Accounting for potential sources of variability, such as sex, age, and genetic background of the animals, is important frontiersin.orgplos.org. Systematic heterogenisation, which involves including a range of these factors in the study design, can potentially improve reproducibility and generalizability plos.org.

Standardization vs. Heterogenisation: While standardization of experimental conditions is often pursued to reduce variability, systematic heterogenisation might sometimes be beneficial for enhancing the generalizability of findings plos.org.

Detailed Reporting: Comprehensive reporting of experimental details, including animal characteristics, housing conditions, procedures, and data analysis methods, is critical for enabling others to replicate the study nih.govlabroots.com. Guidelines such as ARRIVE (Animal Research: Reporting of In Vivo Experiments) provide recommendations for complete reporting frontiersin.orgki.se.

Utilizing Design Tools: Tools like the Experimental Design Assistant (EDA) can provide support for experimental planning, including randomization, blinding, and sample size calculations ki.se.

Adhering to these principles in the design and conduct of preclinical animal studies, including those involving Molinazone, is vital for generating reliable, reproducible, and ethically sound scientific data.

Computational and Theoretical Studies on Molinazone

Molecular Docking and Dynamics Simulation Studies

Molecular docking is a computational technique used to predict the preferred binding orientation, or pose, of a ligand (such as Molinazone) to a target molecule, typically a protein receptor. jscimedcentral.comnumberanalytics.comnumberanalytics.com This method aims to determine the optimal orientation and conformation of the ligand within the receptor's binding site to form a stable complex. jscimedcentral.comnumberanalytics.com Molecular dynamics (MD) simulations, on the other hand, simulate the physical movements of atoms and molecules over time, providing information about the dynamic behavior and stability of molecular systems. molsoft.cominflibnet.ac.inbiorxiv.org

Prediction of Binding Modes with Experimentally Identified Biological Targets

Molecular docking is primarily used to forecast the binding orientation of small molecules to their biomolecular targets, such as proteins. jscimedcentral.com This prediction provides raw data for rational drug design by suggesting tentative binding parameters. jscimedcentral.com The process involves searching for different possible binding modes (poses) of the ligand within the target's binding groove and ranking them using scoring functions to estimate binding affinity. jscimedcentral.comnumberanalytics.com Analyzing these docked poses helps in identifying chemically reasonable orientations and potential interaction points between the ligand and the target protein. numberanalytics.com

Analysis of Conformational Landscapes and Ligand Dynamics

Molecular dynamics simulations are essential for exploring the conformational space of molecules and analyzing their dynamic behavior. inflibnet.ac.inbiorxiv.orgnih.gov MD trajectories contain information about the coordinates, velocity, and energy of each conformation saved during a simulation, allowing for the analysis of conformational changes over time. inflibnet.ac.in This analysis can reveal the stability of structures and identify significant modes of motion, such as those involved in ligand binding events. biorxiv.orgresearchgate.net Techniques like Principal Component Analysis (PCA) can be applied to MD trajectories to reduce dimensionality and highlight dominant conformational changes, simplifying the visualization and interpretation of distinct structural states. researchgate.net MD simulations can also help in refining docking poses by examining their stability over time, potentially excluding unstable or incorrect binding orientations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that develops mathematical models to establish relationships between the chemical structures of molecules and their biological activities or properties. researchgate.netmdpi.comwikipedia.orgfrontiersin.org QSAR models use numerical representations of structural and physicochemical properties, known as molecular descriptors, to predict the activity of compounds. researchgate.netmdpi.comfrontiersin.orgfrontiersin.org

Development of Predictive Models for In Vitro and Preclinical Biological Activity

QSAR models are widely used to predict the biological activity of compounds, which can save time and resources compared to experimental measurements. conicet.gov.armdpi.comnih.gov These models correlate molecular descriptors with observed biological activities, such as IC₅₀ or ED₅₀ values, or classify compounds as active or inactive. mdpi.comwikipedia.org By building statistically significant relationships, QSAR models can predict the activity of new or untested chemicals. wikipedia.org Various statistical techniques, including regression analysis (like Multiple Linear Regression or Partial Least Squares Regression) and machine learning algorithms, are employed in QSAR model development. conicet.gov.armdpi.comfrontiersin.org The predictive power of a QSAR model, its ability to accurately predict the activity of compounds not used in its development, is a crucial characteristic. nih.gov

Identification of Key Structural Features Driving Molecular Interactions

A key application of QSAR is the identification of specific structural features that are important for a molecule's biological activity and its interactions with targets. researchgate.netnih.gov By analyzing the correlation between molecular descriptors and activity, QSAR models can highlight which parts of the molecule or which physicochemical properties contribute positively or negatively to the observed effect. frontiersin.orgnih.gov This information is invaluable for understanding the structure-activity relationship and guiding structural modifications to enhance desired properties. researchgate.net For instance, QSAR studies can suggest the importance of hydrophobic features, hydrogen bond interactions, or other properties for binding to a specific target. nih.govrasayanjournal.co.in The insights gained from QSAR analysis can be corroborated with findings from molecular docking studies to provide a more comprehensive understanding of molecular interactions. nih.gov

De Novo Design Approaches for Novel this compound Analogs Based on Computational Insights

De novo design is a computational strategy aimed at generating novel chemical structures with desired properties, often based on insights gained from computational studies like docking and QSAR. plos.org This approach "invents" chemical structures from scratch by assembling molecular fragments in a directed fashion. plos.org Computational de novo design can leverage the understanding of key structural features and binding interactions identified through QSAR and docking to propose new molecular entities that are predicted to have improved activity or specificity. imist.maplos.orgnih.gov These methods can explore a vast chemical space and suggest potentially bioactive compounds, sometimes even proposing hypothetical synthesis routes. plos.org While the search results did not provide specific examples of de novo design efforts directly focused on this compound analogs, the principles of de novo design are broadly applicable in drug discovery and can be guided by computational insights derived from studies on existing compounds and their interactions with biological targets. nih.govelifesciences.orgnih.govrsc.org

Quantum Chemical Calculations for Understanding Reactivity and Stability

Information regarding quantum chemical calculations, including data tables and detailed research findings specifically for this compound's reactivity and stability, was not found in the consulted sources.

Advanced Analytical Methodologies for Molinazone Research

Chromatographic and Spectroscopic Techniques for Molinazone Characterization in Research Samples

A combination of chromatographic and spectroscopic methods is indispensable for the thorough analysis of this compound in academic and research environments. These techniques provide orthogonal information, offering a complete picture of the compound's identity, purity, and structure.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying its presence in various research matrices. The versatility of HPLC allows for the separation of this compound from impurities and potential degradation products with high resolution and sensitivity.

A typical HPLC method for the analysis of a compound like this compound would involve a reversed-phase approach, utilizing a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation. Detection is commonly performed using a UV detector set at a wavelength where this compound exhibits maximum absorbance.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure this compound standard and plotting the peak area against concentration. This allows for the accurate determination of this compound concentration in unknown research samples. Method validation for such an assay is crucial and would include assessments of linearity, precision, accuracy, and specificity to ensure the reliability of the results.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Example Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This table presents a hypothetical set of starting conditions for the HPLC analysis of this compound, which would require optimization and validation for specific research applications.

Mass Spectrometry (MS) is a powerful tool for the structural elucidation of this compound and the identification of its metabolites in research samples. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, offering a high degree of specificity.

For structural elucidation, high-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the confident assignment of its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to produce a characteristic pattern of product ions. mlo-online.com The interpretation of this fragmentation pattern provides detailed structural information about the molecule. wikipedia.orglibretexts.org

In metabolite identification studies, samples from in vitro (e.g., liver microsomes) or in vivo models are analyzed by LC-MS. nih.govmsu.edu The resulting data is screened for potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation). The MS/MS spectra of suspected metabolites are then compared to that of the parent drug to confirm their structural relationship. nih.gov

In academic research, a suite of advanced spectroscopic techniques is utilized to provide a comprehensive structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for the unambiguous structural determination of organic molecules. uni-saarland.de One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC, are used to establish the connectivity between atoms, allowing for the complete assembly of the molecular structure. aps.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. libretexts.orgutoronto.ca The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule. utoronto.ca The IR spectrum of this compound would be expected to show characteristic absorption bands for its constituent functional groups, providing a molecular fingerprint. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. msu.edutbzmed.ac.ir The UV-Vis spectrum of this compound would show one or more absorption maxima (λmax) at specific wavelengths. msu.edu This information is useful for both qualitative characterization and for selecting the appropriate wavelength for quantitative analysis by HPLC-UV.

Table 2: Spectroscopic Techniques and Their Application in this compound Structural Analysis

| Technique | Information Obtained | Application to this compound Research |

| ¹H NMR | Number, environment, and connectivity of hydrogen atoms | Elucidation of the proton framework of the molecule. |

| ¹³C NMR | Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃) | Determination of the carbon skeleton. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H) | Complete and unambiguous structural assignment. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups | Confirmation of functional groups and molecular fingerprinting. |

| UV-Visible Spectroscopy | Presence of chromophores and conjugated systems | Characterization of electronic properties and selection of analytical wavelength. |

In Vitro and In Vivo Sample Preparation Techniques for this compound Analysis in Research

Effective sample preparation is a critical step to ensure accurate and reliable analysis of this compound in biological matrices. nih.govnist.gov The goal is to isolate this compound from interfering substances and to concentrate it to a level suitable for the analytical instrument.

For in vitro studies, such as those involving cell cultures or subcellular fractions (e.g., microsomes), sample preparation may involve cell lysis followed by protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govwisdomlib.org Protein precipitation, often using a cold organic solvent like acetonitrile or methanol, is a common first step to remove the bulk of proteins. mlo-online.com LLE uses two immiscible solvents to partition this compound into the organic phase, while SPE employs a solid sorbent to selectively retain and then elute the analyte. mlo-online.com

For in vivo research involving biological fluids like blood, plasma, or urine, the sample preparation is often more complex due to the higher complexity of the matrix. nih.gov A typical workflow might involve an initial protein precipitation step, followed by either LLE or SPE for further cleanup and concentration. mlo-online.com The choice of the specific technique depends on the physicochemical properties of this compound, the nature of the biological matrix, and the sensitivity required for the analysis.

Method Validation and Quality Assurance in this compound Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. pharmaguideline.comresearchgate.netpharmaerudition.org It is a crucial component of quality assurance in this compound research, ensuring that the data generated is accurate, reliable, and reproducible. pharmaguideline.comresearchgate.net The validation process involves evaluating several key parameters as defined by international guidelines. pharmaguideline.compharmaerudition.org

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important performance characteristics of an analytical method, particularly for the determination of low concentrations of this compound. researchgate.netsepscience.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netsepscience.com It is often determined based on the signal-to-noise ratio (typically 3:1) or by using the standard deviation of the response and the slope of the calibration curve. sepscience.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netsepscience.com The LOQ is commonly established at a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com

Table 3: Approaches for Determining LOD and LOQ

| Method | Description |

| Visual Evaluation | Determination of the minimum concentration at which the analyte can be reliably detected by visual inspection of the chromatogram. |

| Signal-to-Noise Ratio | Comparison of the signal from a sample with a known low concentration of the analyte with the background noise. A ratio of 3:1 is generally used for LOD and 10:1 for LOQ. |

| Calibration Curve Method | Based on the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines) and the slope of the calibration curve. |

The establishment of these limits is essential for defining the analytical capabilities of a method and ensuring that it is appropriate for the intended research application.

Assessment of Accuracy, Precision, and Robustness of Analytical Methods

The validation of an analytical method is essential to verify that it is suitable for its intended purpose. researchgate.net Key validation parameters include accuracy, precision, and robustness, which provide a high degree of assurance in the reliability of the data generated. wjarr.comelementlabsolutions.com

Accuracy refers to the closeness of test results to the true or accepted reference value. elementlabsolutions.com It is typically assessed through recovery studies, where a known amount of this compound is added (spiked) into a blank matrix and the percentage of the analyte recovered is calculated. researchgate.net

Precision denotes the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netelementlabsolutions.com It is usually evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment. wjarr.com

Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days, with different analysts, or on different equipment. wjarr.com

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters. elementlabsolutions.comgavinpublishers.com This provides an indication of the method's reliability during normal usage. gavinpublishers.com For a High-Performance Liquid Chromatography (HPLC) method, for instance, robustness would be tested by slightly altering conditions such as the pH of the mobile phase, column temperature, or flow rate. elementlabsolutions.com

The following table illustrates typical acceptance criteria for these parameters in an HPLC-based assay for a small molecule like this compound.

| Validation Parameter | Assessment Method | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | % Recovery of spiked samples at 3 concentration levels | 98.0% - 102.0% |

| Precision (Repeatability) | % Relative Standard Deviation (%RSD) of 6 replicate injections | ≤ 2.0% |

| Precision (Intermediate) | %RSD of results from different days/analysts | ≤ 2.0% |

| Robustness | %RSD of results after minor changes to method parameters (e.g., pH ±0.2, flow rate ±10%) | System suitability parameters must be met; %RSD ≤ 2.0% |

Emerging Analytical Technologies Applicable to this compound Research

The analytical landscape for small molecules like this compound is continually evolving, with new technologies offering enhanced sensitivity, selectivity, and speed. americanpharmaceuticalreview.com Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique, but advancements are providing more powerful tools for drug discovery and development. americanpharmaceuticalreview.comdrugtargetreview.com

Emerging technologies applicable to this compound research include:

High-Resolution Mass Spectrometry (HRMS): Unlike traditional tandem mass spectrometry (LC-MS/MS), HRMS instruments (e.g., Orbitrap, Time-of-Flight) provide highly accurate mass measurements. drugtargetreview.com This allows for the confident identification of this compound and its metabolites or impurities in complex mixtures without the need for a reference standard for each component. drugtargetreview.com

Multidimensional Liquid Chromatography (LC-LC): This technique uses two or more columns with different separation properties to resolve highly complex samples. drugtargetreview.com It significantly enhances peak capacity and selectivity, which is crucial for separating this compound from structurally similar compounds or matrix components. chromatographyonline.com

Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the primary mobile phase. It is a powerful tool for separating chiral compounds and can offer faster analysis times and reduced solvent consumption compared to traditional HPLC. drugtargetreview.com

Ambient Ionization Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART-MS) allow for the rapid analysis of samples with minimal to no preparation. americanpharmaceuticalreview.com This can be valuable for high-throughput screening or the analysis of surface contamination.

Challenges and Solutions for Analyzing this compound in Complex Research Formulations (e.g., Nanoparticle-Based Systems)

The formulation of quinazoline-based compounds into nanoparticle (NP) delivery systems is an area of active research, aiming to improve solubility, stability, and therapeutic efficacy. researchgate.netbenthamdirect.comresearchgate.net However, analyzing the active pharmaceutical ingredient (API) within these complex matrices presents significant analytical challenges. nih.gov

Challenges:

Matrix Effects: The components of the nanoparticle (e.g., lipids, polymers) can interfere with the analysis, particularly in LC-MS, causing ion suppression or enhancement that affects the accuracy of quantification. chromatographyonline.com

Low Concentration: The concentration of the encapsulated drug may be very low, requiring highly sensitive analytical methods for detection and quantification. semanticscholar.org

Sample Preparation: Extracting the analyte from the nanoparticle matrix without degradation or loss is a critical and often difficult step. The process must efficiently break down the nanoparticle structure to release the drug for analysis. rsc.org

Solutions:

Advanced Sample Preparation: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to selectively isolate this compound from the formulation excipients, thereby minimizing matrix effects. rsc.org

High-Sensitivity Instrumentation: The use of modern triple quadrupole mass spectrometers, which allow for highly selective multiple reaction monitoring (MRM), provides the sensitivity needed to quantify low levels of the compound. chromatographyonline.com Differential ion mobility separation can also be coupled with LC-MS to further reduce background interference. chromatographyonline.com

Chromatographic Optimization: Careful selection of the HPLC column and mobile phase conditions can help to chromatographically separate this compound from interfering matrix components that were not removed during sample preparation. nih.gov

High-Throughput Analytical Platforms for Analog Discovery and Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological target. mdpi.com This technology is directly applicable to the discovery of novel this compound analogs with potentially improved potency, selectivity, or pharmacokinetic properties. nih.govacs.org

The HTS process involves miniaturized assays in 384- or 1536-well plates, with automated liquid handling and data acquisition. mdpi.com For a this compound-focused discovery program, a library of quinazoline (B50416) derivatives would be synthesized and screened. nih.govmdpi.com

Analytical platforms are crucial for ensuring the quality of the compound library and for analyzing the results of the screen. Key platforms include:

LC-MS for Quality Control: Automated LC-MS systems are used to rapidly check the identity and purity of every compound in the screening library.

Mass Spectrometry-Based Screening: Techniques like microdroplet-assisted reaction screening combined with mass spectrometry can be used to rapidly screen for reaction conditions or new compound formation, accelerating the synthesis of quinoxaline (B1680401) and quinazoline derivatives. nih.gov

Label-Free Detection: Technologies such as Surface Plasmon Resonance (SPR) or MS can directly measure the binding of an analyte to a target protein, eliminating the need for fluorescent or radioactive labels.

The table below summarizes various HTS assay formats that could be employed for screening this compound analogs.

| HTS Assay Type | Principle | Applicability to this compound Analog Screening |

|---|---|---|

| Biochemical Assays | Measures the activity of a purified target protein (e.g., an enzyme) in the presence of the test compound. | To identify analogs that directly inhibit a specific molecular target. |

| Cell-Based Assays | Measures a cellular response (e.g., cell viability, gene expression) to the compound. | To identify analogs that have a desired effect on whole cells, such as inhibiting cancer cell proliferation. nih.gov |

| High-Content Screening (HCS) | Uses automated imaging and analysis to measure multiple cellular parameters simultaneously. | To gain deeper insights into the mechanism of action of active analogs. |

| Phenotypic Screening | Identifies compounds that produce a desired phenotype in a cellular or organismal model, without a preconceived target. mdpi.com | To discover analogs with novel mechanisms of action. |

Future Perspectives and Research Directions for Molinazone

Exploration of Novel Biological Target Spaces for Molinazone and its Analogs

Identifying novel biological targets is a critical step in drug discovery and development. While the historical targets of this compound are not explicitly detailed in the provided snippets, future research could focus on elucidating its mechanism of action at a molecular level and identifying previously uncharacterized interactions. Research into novel biomarkers and therapeutic targets in various diseases, such as the deregulated gene products in melanoma including receptor tyrosine kinases and developmental pathways, illustrates the ongoing effort to understand disease pathways and identify potential intervention points nih.gov. Exploring this compound's effects on similar pathways or identifying entirely new target classes could reveal new therapeutic possibilities. The development of analogs of this compound could also be pursued to enhance affinity and specificity for identified targets, potentially minimizing off-target effects and improving efficacy.

Advancements in Sustainable and Efficient Synthetic Methodologies for this compound Derivatives

The efficient and sustainable synthesis of pharmaceutical compounds and their derivatives is a significant area of research. While the provided text mentions this compound in the context of organic chemistry drug synthesis literature from the 1980s, indicating established synthetic routes existed, future work could focus on developing greener and more cost-effective methods. research-solution.comtheswissbay.ch Advancements in synthetic methodologies, such as the development of mild and cost-effective methods for immobilizing metallic nanoparticles on polymeric substrates, highlight the ongoing innovation in chemical synthesis that could potentially be applied to this compound or its analogs. google.com Exploring alternative reaction pathways, utilizing novel catalysts, or implementing continuous flow chemistry are potential areas for improving the synthesis of this compound derivatives.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Development of Advanced Preclinical Models for Enhanced Mechanistic Elucidation

The use of appropriate preclinical models is crucial for understanding the mechanisms of action of drug candidates and predicting their efficacy and safety in humans. medicilon.comnih.gov While animal models have been traditionally used, there is a growing emphasis on developing more human-relevant models. medicilon.com Advanced preclinical models, such as patient-derived xenografts (PDX), organoids, and microfluidic systems, offer more complex and physiologically relevant environments for testing. nih.govnih.govmdpi.com For this compound, developing or utilizing advanced preclinical models could provide a more in-depth understanding of its cellular and molecular effects, its interactions within complex biological systems, and its potential efficacy in specific disease contexts. These models can help to bridge the gap between in vitro findings and clinical outcomes. medicilon.comnih.gov

Synergistic Research with Other Chemical Entities to Understand Combinatorial Biological Effects

Investigating the effects of this compound in combination with other chemical entities is another important area for future research. Combination therapies are becoming increasingly common in various diseases, aiming to achieve synergistic effects, reduce dosages of individual compounds, or overcome drug resistance. Research into the combinatorial effects of multiple genes or the combined administration of different therapeutic agents highlights the potential benefits of such approaches. biorxiv.orggoogleapis.com Future studies could explore whether this compound exhibits synergistic or additive effects when combined with existing therapies or other investigational compounds. This research could reveal new therapeutic strategies and expand the potential applications of this compound.

Q & A

Q. What frameworks are recommended for analyzing this compound’s structure-activity relationships (SAR) in multi-target studies?

- Methodological Answer :

- SAR tables : Tabulate analogs with modifications (e.g., substituents, stereochemistry) and corresponding bioactivity metrics (e.g., IC₅₀, selectivity indices) .

- Free-Wilson analysis : Deconstruct contributions of specific structural motifs to activity .

- 3D pharmacophore mapping : Overlay active/inactive analogs to identify critical spatial features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.